molecular formula C11H16N2O2 B12915271 (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol CAS No. 921592-82-7

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B12915271
CAS No.: 921592-82-7
M. Wt: 208.26 g/mol
InChI Key: YAKIFVZAGCXPIN-SNVBAGLBSA-N
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Description

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an amino group and a hydroxymethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and ®-pyrrolidine-3-ol.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.

    Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the amino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (3R)-1-[4-carboxy-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol.

    Reduction: Formation of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound can be used as a ligand in the study of enzyme-substrate interactions, particularly in enzymes that recognize chiral substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.

Industry

The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in additional interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-[4-amino-2-(methyl)phenyl]pyrrolidin-3-ol: Similar structure but lacks the hydroxymethyl group.

    (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]piperidin-3-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. Its chiral nature further enhances its value in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

921592-82-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,10,14-15H,3-4,6-7,12H2/t10-/m1/s1

InChI Key

YAKIFVZAGCXPIN-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=C2)N)CO

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)N)CO

Origin of Product

United States

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